

# Propylene Glycol Monooleate: Application Notes and Protocols for Pharmaceutical Formulations

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Propylene glycol monooleate*

Cat. No.: B072195

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

**Propylene glycol monooleate** (PGMO) is a versatile non-ionic surfactant and emulsifier increasingly utilized in pharmaceutical formulations to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). Its amphiphilic nature, arising from the esterification of propylene glycol with oleic acid, allows it to act as a solvent, emulsifier, and penetration enhancer. This document provides detailed application notes and protocols for the effective use of **propylene glycol monooleate** in various pharmaceutical preparations.

## Physicochemical Properties and Applications

**Propylene glycol monooleate** is a colorless to pale yellow, oily liquid. Its functional properties make it a valuable excipient in a range of dosage forms.[\[1\]](#)

Key Properties:

- Emulsifier and Stabilizer: It facilitates the formation and stabilization of emulsions by reducing the interfacial tension between oil and water phases.[\[2\]](#)
- Solubilizing Agent: It can significantly enhance the solubility of hydrophobic (lipophilic) drugs, thereby improving their dissolution and potential for absorption.[\[1\]](#)
- Penetration Enhancer: In topical and transdermal formulations, it can improve the permeation of APIs through the skin.[\[3\]](#)

- Solvent and Carrier: It serves as a solvent and carrier for APIs in oral, topical, and injectable preparations.[2][3]

Primary Applications:

- Self-Emulsifying Drug Delivery Systems (SEDDS): PGMO is a common lipid component in SEDDS, which are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[4][5][6] This enhances the oral bioavailability of poorly soluble drugs.[7]
- Topical Formulations: It is used in creams, gels, and lotions to improve drug solubility, skin penetration, and overall formulation stability.[3]
- Oral Solutions: PGMO can be used to formulate oral solutions of drugs with poor aqueous solubility.[8]

## Data Presentation: Quantitative Analysis

The following tables summarize key quantitative data related to the application of **propylene glycol monooleate** and similar esters in pharmaceutical formulations.

Table 1: Solubility of Poorly Soluble Drugs in Various Excipients

| Drug         | Propylene Glycol Monoester     | Other Oils/Lipids         | Solubility (mg/mL or mg/g)                      | Reference |
|--------------|--------------------------------|---------------------------|-------------------------------------------------|-----------|
| Ibuprofen    | Propylene Glycol Monocaprylate | Oleic Acid                | Similar to Oleic Acid                           | [9]       |
| Ibuprofen    | Propylene Glycol               | -                         | >300 mg/g                                       | [10]      |
| Ketoconazole | Propylene Glycol               | Polyethylene Glycol (PEG) | Higher than PEG and Glycerin                    | [11]      |
| Ketoconazole | -                              | Oleic Acid                | $8.5 \times 10^{-3}$ (mole fraction at 318.2 K) | [12]      |
| Progesterone | Propylene Glycol               | Ethanol                   | 1g in 5 mL                                      | [9]       |

Table 2: Example Formulations of Self-Emulsifying Drug Delivery Systems (SEDDS)

| Drug              | Oil Phase<br>(including<br>PGMO or<br>derivative)              | Surfactant            | Co-<br>surfactant               | Droplet Size<br>(nm) | Reference            |
|-------------------|----------------------------------------------------------------|-----------------------|---------------------------------|----------------------|----------------------|
| Celecoxib         | Capryol 90<br>(Propylene<br>glycol<br>monocaprylat<br>e)       | Cremophor<br>RH 40    | Propylene<br>Glycol             | 169.4                | <a href="#">[13]</a> |
| Itraconazole      | Capryol 90                                                     | Labrasol,<br>Tween 20 | Transcutol P                    | <200                 | <a href="#">[14]</a> |
| Cyclosporine<br>A | Maisine 35-1<br>(glyceryl<br>monolinoleat<br>e)                | Kolliphor<br>RH40     | Ethanol,<br>Propylene<br>Glycol | ~40                  | <a href="#">[15]</a> |
| Morin             | Labrafil M<br>1944 CS<br>(Oleoyl<br>polyoxyxl-6<br>glycerides) | Cremophor<br>RH 40    | Transcutol P                    | ~140                 | <a href="#">[15]</a> |
| Simvastatin       | Castor<br>Oil/Olive Oil                                        | -                     | -                               | -                    | <a href="#">[16]</a> |

## Experimental Protocols

This section provides detailed methodologies for key experiments involving **propylene glycol monooleate**.

### Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol outlines the steps for developing a SEDDS formulation for a poorly water-soluble drug.

## 1. Materials and Equipment:

- Active Pharmaceutical Ingredient (API)
- **Propylene Glycol Monooleate** (Oil phase)
- Surfactant (e.g., Cremophor RH 40, Tween 80)
- Co-surfactant (e.g., Propylene Glycol, Transcutol P)
- Vortex mixer
- Magnetic stirrer with heating plate
- Water bath
- Particle size analyzer

## 2. Procedure:

- Excipient Screening:
  - Determine the solubility of the API in various oils, surfactants, and co-surfactants to select components with the highest solubilizing capacity.[\[5\]](#)
- Construction of Pseudo-Ternary Phase Diagram:
  - Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different weight ratios.
  - For each mixture, titrate with water dropwise under gentle agitation.
  - Visually observe the mixtures for transparency and phase separation to identify the microemulsion region.[\[17\]](#)
- Formulation Preparation:
  - Based on the phase diagram, select an optimized ratio of oil, surfactant, and co-surfactant within the microemulsion region.
  - Accurately weigh the required amounts of **propylene glycol monooleate**, surfactant, and co-surfactant into a glass vial.

- Heat the mixture to 30-50°C while stirring to ensure homogeneity.[4]
- Add the pre-weighed API to the mixture and stir until it is completely dissolved.[16]
- Characterization:
  - Self-Emulsification Assessment: Add a small amount of the prepared SEDDS formulation to a larger volume of water (e.g., 1:100 ratio) with gentle agitation and observe the formation of a clear or slightly bluish-white emulsion.
  - Droplet Size Analysis: Dilute the SEDDS with water and measure the globule size and polydispersity index (PDI) using a particle size analyzer.
  - Thermodynamic Stability: Subject the formulation to centrifugation and freeze-thaw cycles to assess its physical stability.

## Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol describes the methodology to evaluate the effect of **propylene glycol monooleate** on the skin permeation of a drug from a topical formulation.

### 1. Materials and Equipment:

- Franz diffusion cells
- Excised skin (e.g., human or animal)
- Topical formulation containing the API and **propylene glycol monooleate**
- Receptor medium (e.g., phosphate-buffered saline)
- Magnetic stir bars
- Water bath with circulator
- HPLC or other suitable analytical instrument

### 2. Procedure:

- Skin Preparation:

- Thaw the excised skin at room temperature.
- Carefully remove any subcutaneous fat.
- Cut the skin into appropriate sizes to fit the Franz diffusion cells.

  

- Franz Cell Assembly:
  - Fill the receptor chamber with pre-warmed (37°C) and degassed receptor medium, ensuring no air bubbles are trapped.
  - Place a small magnetic stir bar in the receptor chamber.
  - Mount the prepared skin membrane between the donor and receptor chambers, with the stratum corneum side facing the donor compartment.
  - Clamp the two chambers together securely.

  

- Experiment Execution:
  - Place the assembled Franz cells in a water bath maintained at 37°C to ensure the skin surface temperature is approximately 32°C.
  - Apply a known amount of the topical formulation evenly onto the surface of the skin in the donor chamber.
  - At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium from the sampling arm.
  - Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.

  

- Sample Analysis:
  - Analyze the collected samples for drug concentration using a validated analytical method (e.g., HPLC).

  

- Data Analysis:
  - Calculate the cumulative amount of drug permeated per unit area of the skin at each time point.
  - Plot the cumulative amount of drug permeated versus time. The slope of the linear portion of the curve represents the steady-state flux (Jss).

## Protocol 3: Preparation of a Topical Microemulsion Gel

This protocol details the preparation of a microemulsion-based gel for topical delivery.

## 1. Materials and Equipment:

- API
- **Propylene Glycol Monooleate** (Oil phase)
- Surfactant (e.g., Tween 80)
- Co-surfactant (e.g., Propylene Glycol)
- Gelling agent (e.g., Carbopol)
- Neutralizing agent (e.g., Triethanolamine)
- Magnetic stirrer
- Homogenizer

## 2. Procedure:

### • Microemulsion Preparation:

- Prepare the oil phase by dissolving the API in **propylene glycol monooleate**.
- Prepare the aqueous phase.
- Separately, mix the surfactant and co-surfactant.
- Slowly add the oil phase to the surfactant/co-surfactant mixture with constant stirring to form the microemulsion pre-concentrate.
- Add the aqueous phase dropwise to the pre-concentrate with continuous stirring.[8]

### • Gel Preparation:

- Disperse the gelling agent (e.g., Carbopol) in a portion of the aqueous phase with continuous stirring until a uniform dispersion is formed.
- Slowly add the prepared microemulsion to the gel base with gentle mixing.
- Neutralize the gel by adding a neutralizing agent (e.g., triethanolamine) dropwise until the desired pH and viscosity are achieved.

## Protocol 4: Stability Testing of a Propylene Glycol Monooleate-Containing Formulation

This protocol provides a general framework for assessing the stability of a pharmaceutical formulation containing **propylene glycol monooleate**.

### 1. Materials and Equipment:

- Stability chambers (controlled temperature and humidity)
- Validated stability-indicating analytical method (e.g., HPLC)
- pH meter
- Viscometer
- Microscope

### 2. Procedure:

- Sample Preparation and Storage:
  - Package the formulation in the intended final container-closure system.
  - Place the samples in stability chambers under long-term (e.g., 25°C/60% RH or 30°C/65% RH) and accelerated (e.g., 40°C/75% RH) storage conditions.[\[18\]](#)
- Testing Schedule:
  - Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).[\[19\]](#)
- Analytical Testing:
  - Assay and Impurities: Use a validated stability-indicating method to determine the concentration of the API and to detect and quantify any degradation products.
  - Physical Properties: Evaluate appearance, color, odor, pH, and viscosity. For emulsions, assess phase separation, globule size, and microscopic appearance.
- Forced Degradation Studies (as part of method validation):

- Subject the drug substance and/or formulation to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products and to demonstrate the specificity of the analytical method.[\[7\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

## Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the use of **propylene glycol monooleate**.



[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

**References**

- 1. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Action of penetration enhancers on human skin as assessed by the permeation of model drugs 5-fluorouracil and estradiol. I. Infinite dose technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2010117873A2 - Progesterone solutions for increased bioavailability - Google Patents [patents.google.com]
- 8. Preparation and evaluation of microemulsion-based transdermal delivery of Cistanche tubulosa phenylethanoid glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uspharmacist.com [uspharmacist.com]
- 10. ulb-dok.uibk.ac.at [ulb-dok.uibk.ac.at]
- 11. researchgate.net [researchgate.net]
- 12. Thermodynamic, Computational Solubility Parameters in Organic Solvents and In Silico GastroPlus Based Prediction of Ketoconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and Characterization of Microemulsion Systems for Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 14. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 15. Preparation, characterization, and in vivo evaluation of a self-nanoemulsifying drug delivery system (SNEDDS) loaded with morin-phospholipid complex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development and Evaluation of Self-Emulsifying Drug-Delivery System-Based Tablets for Simvastatin, a BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Formulation, optimization, and evaluation of self-emulsifying drug delivery systems of nevirapine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. asianjpr.com [asianjpr.com]

- 20. medcraveonline.com [medcraveonline.com]
- To cite this document: BenchChem. [Propylene Glycol Monooleate: Application Notes and Protocols for Pharmaceutical Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b072195#propylene-glycol-monooleate-as-an-excipient-in-pharmaceutical-preparations>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)